molecular formula C12H4BrCl5 B14344667 1,1'-Biphenyl, bromopentachloro- CAS No. 104549-47-5

1,1'-Biphenyl, bromopentachloro-

Katalognummer: B14344667
CAS-Nummer: 104549-47-5
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: DNBLKAHMOIHUOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Biphenyl, bromopentachloro- is a chemical compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with five chlorine atoms and one bromine atom attached to the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromopentachloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of biphenyl. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, bromopentachloro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and efficiency, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Biphenyl, bromopentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and halogenation patterns .

Wissenschaftliche Forschungsanwendungen

1,1’-Biphenyl, bromopentachloro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, bromopentachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’-Biphenyl, bromopentachloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

104549-47-5

Molekularformel

C12H4BrCl5

Molekulargewicht

405.3 g/mol

IUPAC-Name

1-(2-bromophenyl)-2,3,4,5,6-pentachlorobenzene

InChI

InChI=1S/C12H4BrCl5/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H

InChI-Schlüssel

DNBLKAHMOIHUOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.